2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Description

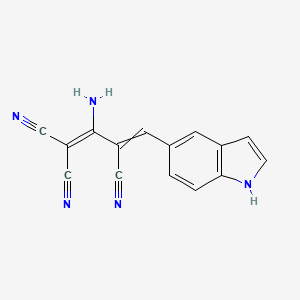

(3Z)-2-Amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile (CAS: 134036-53-6), also known as AG-370, is a structurally complex organic compound featuring an indole moiety conjugated with a tricyano-aminobutadiene backbone. This compound is notable for its role as a selective platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor (IC₅₀ = 20 μM), with weak activity against epidermal growth factor receptor (EGFR; IC₅₀ = 820 μM) . Its molecular structure includes three cyano groups, an amino group, and a 1H-indol-5-yl substituent, which collectively contribute to its electronic properties and biological interactions.

Properties

IUPAC Name |

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMDWEJTQUTCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274349 | |

| Record name | TYRPHOSTIN B7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134036-53-6, 133550-06-8 | |

| Record name | 3-Amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134036-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TYRPHOSTIN B7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with malononitrile and an appropriate aldehyde under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitrile groups to amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can be used to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amines and other reduced forms of the original compound.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is used as

Biological Activity

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile, commonly referred to as AG-370 or Tyrphostin B7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The molecular formula of 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is C15H9N5. Its structure includes an indole moiety and multiple cyano groups that contribute to its reactivity and biological interactions. The compound is characterized by a buta-1,3-diene backbone with amino and tricarbonitrile functional groups.

| Property | Value |

|---|---|

| Molecular Weight | 259.265 g/mol |

| CAS Number | 133550-06-8 |

| SMILES | C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N |

| InChI Key | CMMDWEJTQUTCKG-WUXMJOGZSA-N |

Anticancer Properties

Research indicates that 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile exhibits significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in tumor growth. Specifically, studies have highlighted its ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling related to cancer progression .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tyrosine Kinases : AG-370 acts as a selective inhibitor of PDGFR (platelet-derived growth factor receptor) and other RTKs, disrupting downstream signaling pathways essential for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study on Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that treatment with AG-370 resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicative of apoptosis.

Study on Glioblastoma

In another investigation focusing on glioblastoma cells, AG-370 was found to inhibit cell migration and invasion. This was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis. The compound's effect on MMP expression suggests a dual role in both inhibiting tumor growth and preventing metastasis .

Potential Applications

Given its biological activity, 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile holds promise for various therapeutic applications:

- Cancer Therapy : As a targeted therapy for cancers expressing high levels of RTKs.

- Combination Therapy : Potential use in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tricyano-aminobutadiene derivatives, which exhibit diverse substituents influencing their physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physical Properties: Melting Points: Dimethylamino-substituted derivatives (e.g., compound from ) exhibit lower melting points (~189°C) compared to biphenyl derivatives (290–292°C), likely due to reduced crystallinity from flexible substituents . Solubility: Hydroxyphenyl and indolyl substituents enhance polarity, improving solubility in polar solvents (e.g., DMSO for AG-370) .

Spectral Characteristics: IR: All compounds show strong CN stretches (~2,200 cm⁻¹) and NH₂ vibrations (3,300–3,200 cm⁻¹), confirming the tricyano-aminobutadiene core . ¹H NMR: Indolyl and aryl protons resonate in aromatic regions (δ 7.0–8.5), while dimethylamino groups appear as singlets (δ 2.50–2.57) .

Biological Activity :

- AG-370 stands out for its PDGFR inhibition, attributed to the indole moiety’s planar structure and electron-rich environment, facilitating kinase binding .

- Chromone and furan derivatives () lack reported kinase activity but are intermediates for antitumor agents, suggesting substituent-dependent bioactivity .

Synthetic Utility: High-yield syntheses (e.g., 90% for dimethylamino derivative) highlight the versatility of 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a precursor for diverse heterocycles .

Research Findings and Implications

- Its indole group may enhance binding affinity compared to phenyl or furan analogs .

- Solubility Challenges : Hydroxyphenyl derivatives () face solubility limitations despite polarity, necessitating formulation optimization for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via condensation reactions between indole derivatives and tricarbonitrile precursors. For example, analogous structures (e.g., 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile derivatives) are synthesized using hydrazono coupling reactions under reflux conditions with acetic acid and sodium acetate as catalysts . Solvent-free, multi-component reactions (e.g., combining indole-5-carbaldehyde with malononitrile derivatives) may improve yield by reducing side reactions . Key parameters include temperature control (80–100°C), stoichiometric ratios of reactants, and catalyst selection (e.g., sodium acetate vs. triethylamine).

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can confirm the presence of the indole NH proton (δ 10–12 ppm) and tricarbonitrile groups (δ 110–120 ppm for CN) .

- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (NH₂ stretch) are diagnostic .

- X-ray crystallography : Resolves spatial arrangement of the conjugated diene system and indole-tricarbonitrile interactions .

Q. What preliminary biological activities have been reported for structurally related tricarbonitrile-indole hybrids?

- Methodology : Derivatives with similar scaffolds (e.g., 4-(1H-indol-3-yl)-pyran-3-carbonitriles) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via membrane disruption, validated via time-kill assays . Antioxidant potential can be assessed using DPPH radical scavenging assays (IC₅₀: 20–50 µM) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the indole-5-yl substituent in the compound’s reactivity and bioactivity?

- Methodology :

- Kinetic studies : Monitor reaction intermediates (e.g., using HPLC-MS) during synthesis to identify rate-limiting steps influenced by the indole group’s electron-donating effects .

- Structure-activity relationship (SAR) : Synthesize analogs with indole substituents at different positions (e.g., 3-yl vs. 5-yl) and compare bioactivity. For example, 5-substituted indoles often enhance π-π stacking with microbial DNA .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology : Contradictions may arise from tautomerism or solvent effects.

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing signal coalescence at elevated temperatures .

- Solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .

Q. What computational approaches are suitable for modeling the compound’s electronic structure and interaction with biological targets?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

- Molecular docking : Simulate binding to bacterial topoisomerase IV (PDB: 3FV5) using AutoDock Vina to identify key residues (e.g., Arg488) for hydrogen bonding with the tricarbonitrile moiety .

Q. How can reaction conditions be optimized to improve scalability without compromising purity?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design revealed that ethanol/water (3:1) with 5 mol% NaOAc maximizes yield (78%) and purity (>95%) .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What strategies can address discrepancies in biological assay results across different studies?

- Methodology :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure consistency in inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 h) .

- Counter-screening : Use isogenic mutant strains (e.g., S. aureus ΔnorA) to confirm target specificity and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.